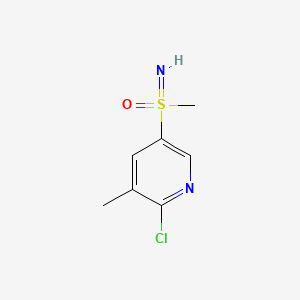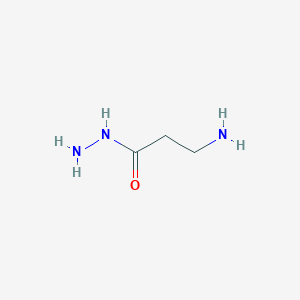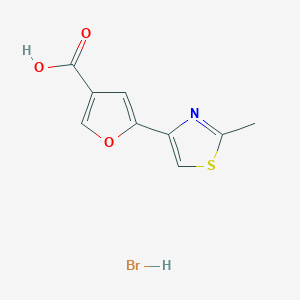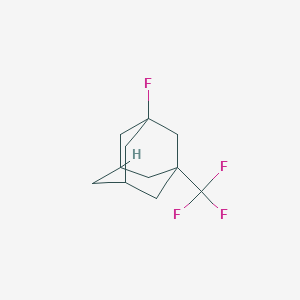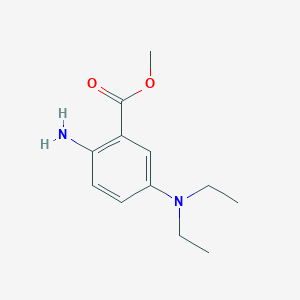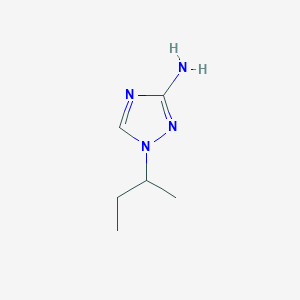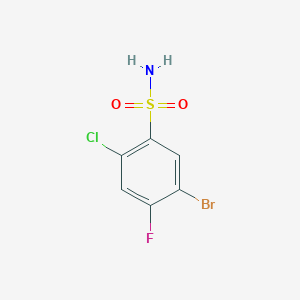
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is an organic compound derived from benzene, characterized by the presence of bromine, chlorine, fluorine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) . The resulting intermediate is then subjected to sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for diazotization and bromination steps, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures (-33°C) is commonly used.
Electrophilic Aromatic Substitution: Typical electrophiles include halogens and nitro groups under acidic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO₄), while reducing agents include lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms can participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-4-fluorobenzene: Lacks the sulfonamide group but shares similar halogenation patterns.
4-Bromo-2-chloro-1-fluorobenzene: Another halogenated benzene derivative with different substitution positions.
5-Bromo-4-chloro-2-fluorobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide.
Uniqueness
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other halogenated benzene derivatives. This uniqueness makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C6H4BrClFNO2S |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-6(13(10,11)12)4(8)2-5(3)9/h1-2H,(H2,10,11,12) |
InChI Key |
FXHVOTKQABEIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



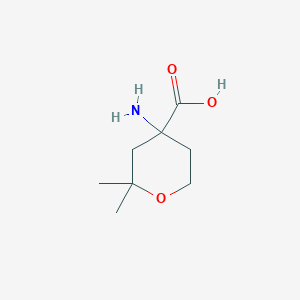
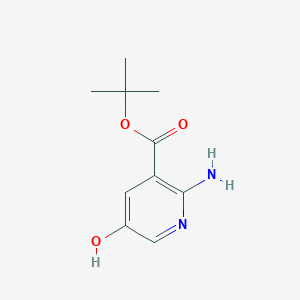
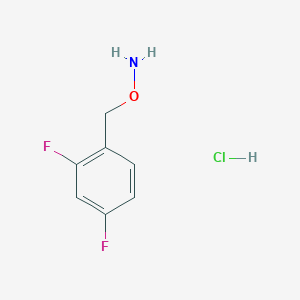
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
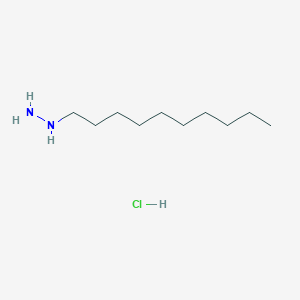
![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
